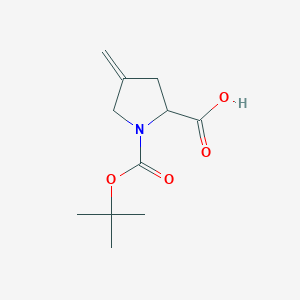

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

The compound “1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine carboxylic acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis as a protecting group for amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Protection

The tert-Butoxycarbonyl (Boc) group is a widely used protective group for amino groups in peptide synthesis. This compound serves as a Boc-protected amino acid, allowing controlled deprotection during peptide chain assembly. The Boc group is stable under basic hydrolysis conditions and catalytic reduction, making it an excellent choice for safeguarding amino functionalities during peptide elongation .

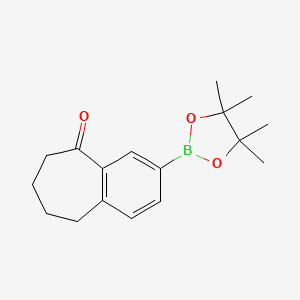

Suzuki-Miyaura Cross-Coupling Reactions

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid can participate in Suzuki-Miyaura cross-coupling reactions. By incorporating boronic acids or boronate esters, this compound enables the synthesis of complex molecules, including pharmaceutical intermediates and natural products. The versatility of this reaction makes it valuable in medicinal chemistry and organic synthesis .

Drug Development

Researchers explore the potential of Boc-protected amino acids in drug design. By incorporating this compound into peptide-based drugs, they can enhance stability, bioavailability, and targeted delivery. Its compatibility with solid-phase peptide synthesis facilitates the creation of novel drug candidates .

Bioconjugation and Labeling

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid can serve as a building block for bioconjugation and labeling strategies. Researchers functionalize the Boc group with various tags (e.g., fluorophores, biotin) to study protein-protein interactions, cellular localization, and enzyme activity. These applications are crucial in proteomics and cell biology research .

Solid-Phase Peptide Synthesis

Due to its stability and compatibility with automated peptide synthesis, this compound plays a pivotal role in solid-phase peptide synthesis (SPPS). SPPS allows efficient assembly of peptides on a solid support, enabling the rapid generation of custom peptides for research, diagnostics, and therapeutic purposes .

Chemical Biology

Researchers use Boc-protected amino acids to investigate protein function, structure, and interactions. By incorporating this compound into peptide probes, they can selectively target specific proteins or domains, shedding light on biological processes and disease mechanisms .

Wirkmechanismus

Target of Action

It is known that the tert-butyloxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound could interact with amines in biochemical systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable against various nucleophiles and reducing agents, and its removal can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the cleavage of the more substituted tert-butyl carbocation, which is facilitated by the stability of this group .

Biochemical Pathways

The use of boc groups in the protection of amines is a critical step in many biochemical syntheses, including the synthesis of peptides . Therefore, the compound could potentially influence any biochemical pathway involving amine-containing molecules.

Pharmacokinetics

The boc group is known for its excellent stability, suggesting that compounds containing this group may have good bioavailability .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis, allowing for transformations of other functional groups . After the necessary reactions have taken place, the Boc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the addition of the Boc group to amines can occur under aqueous conditions , and its removal typically requires the presence of a strong acid . Furthermore, certain reactions involving this compound may require specific temperatures .

Zukünftige Richtungen

The use of Boc-protected amino acid ionic liquids in peptide synthesis is a promising area of research . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .

Eigenschaften

IUPAC Name |

4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGRIBXGPATMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)

![(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B3240645.png)

![Ethanol, 2-[(3-aminopropyl)ethylamino]-](/img/structure/B3240661.png)

![Imidazo[1,2-a]pyridine-7-sulfonyl chloride](/img/structure/B3240671.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B3240702.png)